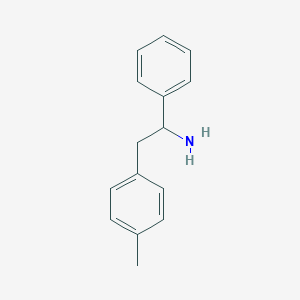

1-Phenyl-2-(p-tolyl)ethylamine

Description

Significance of Chiral Amines in Synthetic Chemistry Research

Chiral amines are organic compounds that are indispensable in synthetic chemistry, primarily due to their role as versatile building blocks and catalysts in the creation of complex, single-enantiomer molecules. manchester.ac.uk These compounds are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products. manchester.ac.ukresearchgate.netacs.org It is estimated that between 40% and 45% of small-molecule drugs contain chiral amine fragments, highlighting their importance in medicinal chemistry. acs.org

The significance of chiral amines stems from several key applications in research:

Asymmetric Synthesis: They are widely used as chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a product. sigmaaldrich.com This is crucial as different enantiomers of a molecule can have vastly different biological activities.

Resolution of Racemates: Chiral amines are effective resolving agents for separating racemic mixtures of acids by forming diastereomeric salts that can be separated through methods like crystallization. sigmaaldrich.comresearchgate.net

Synthetic Intermediates: They serve as valuable starting materials or intermediates in the synthesis of high-value chemicals, including active pharmaceutical ingredients (APIs). researchgate.net The development of new synthetic methods, such as transition-metal-catalyzed reactions, continues to expand the toolkit for constructing structurally diverse chiral amines. manchester.ac.ukrsc.org

The continuous research into new methods for synthesizing chiral amines, such as asymmetric hydrogenation and biocatalytic routes, underscores their central role in advancing modern organic and medicinal chemistry. manchester.ac.ukacs.org

Overview of 1-Phenyl-2-(p-tolyl)ethylamine's Role as a Research Target and Intermediate

This compound is a chiral amine that has garnered attention in the scientific community as a valuable intermediate and building block in organic synthesis. chemimpex.comchem960.com Its specific structure, featuring a phenyl group and a p-tolyl group attached to an ethylamine (B1201723) backbone, makes it a subject of research and a useful component in creating more complex molecules. chemimpex.com

As a research intermediate , its primary role is in the synthesis of other compounds. chemicalbook.com It is recognized as a crucial building block in drug discovery and development, particularly for compounds targeting neurological disorders and for antidepressants. chemimpex.com For instance, it serves as an intermediate in the preparation of γ-nitroaldehydes that possess quaternary stereogenic centers. chemicalbook.com Furthermore, its (S)-enantiomer is used in the synthesis of optically active pyrethroid compounds, which have applications as insecticides. chemicalbook.com

The compound is also a significant research target for the development of stereoselective synthesis and purification methods. A notable application is the use of (S)-1-Phenyl-2-(p-tolyl)ethylamine for the industrial-scale resolution of chrysanthemic acids, which are precursors to synthetic pyrethroids. researchgate.net Research has focused on efficient methods for resolving racemic this compound itself. One documented method involves using the hemiphthalate of (S)-isopropylidene glycerol (B35011), which allows for the isolation of the (S)-enantiomer with high enantiomeric excess through the precipitation of a diastereomeric salt. researchgate.net Another approach involves recrystallizing a salt of the optically active amine with hydrogen bromide to improve its optical purity. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H17N |

| Molecular Weight | 211.31 g/mol |

| Appearance | Colorless, red or green clear liquid |

| Density | 1.02 g/mL |

| Refractive Index (n20D) | 1.57 |

| CAS Number | 30339-30-1 ((S)-enantiomer) |

This table contains data sourced from references chemimpex.comcalpaclab.com.

Table 2: Key Research Findings on the Resolution of this compound

| Year | Researchers | Key Development | Outcome |

|---|

This table contains data sourced from reference researchgate.net.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (S)-isopropylidene glycerol hemiphthalate |

| Chrysanthemic acid |

| Hydrogen bromide |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICDZTXDTPZBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962412 | |

| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42291-04-3, 30275-30-0 | |

| Record name | A-phenyl-beta-(p-tolyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042291043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-2-(p-tolyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Phenyl 2 P Tolyl Ethylamine

Strategies for Racemic Resolution of 1-Phenyl-2-(p-tolyl)ethylamine

Resolution of a racemic mixture—a 50:50 mixture of both enantiomers—is a common strategy to obtain the pure enantiomers. This is achieved by temporarily converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

A widely employed and effective method for resolving racemic amines is through the formation of diastereomeric salts using a single, pure enantiomer of a chiral acid as a resolving agent. libretexts.orglibretexts.org The resulting diastereomeric salts possess different solubilities, allowing for their separation by fractional crystallization.

A notable advancement in the resolution of racemic this compound was reported by Pallavicini and colleagues. researchgate.net They utilized the hemiphthalate of (S)-isopropylidene glycerol (B35011) as a resolving agent. This method achieved a high yield of the (S)-enantiomer with exceptional optical purity through a straightforward precipitation process. researchgate.netlookchem.com The separation was optimized in a specific isopropanol/water solvent mixture. researchgate.net

Another innovative approach is "dielectrically controlled resolution," which uses a single resolving agent, such as (S)-mandelic acid, but manipulates the solvent's dielectric constant to selectively precipitate either the (R)- or (S)-enantiomer. Crystallization from 100% ethanol (B145695) yielded the (R)-amine salt, while using 74% aqueous ethanol led to the precipitation of the (S)-amine salt.

| Resolving Agent | Solvent System | Isolated Enantiomer | Yield | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|

| Hemiphthalate of (S)-isopropylidene glycerol | 93/7 Isopropanol/Water | (S) | 69% | >99% e.e. | researchgate.netlookchem.com |

| (S)-Mandelic acid | 74% Aqueous Ethanol | (S) | 33% | 96% d.e. | |

| (S)-Mandelic acid | 100% Ethanol | (R) | 23% | 98% d.e. |

Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic mixtures that crystallize as a conglomerate—a physical mixture of separate crystals of the two enantiomers, rather than a single racemic compound. researchgate.net

Research has demonstrated that (±)-1-phenyl-2-(p-tolyl)ethylamine can be efficiently resolved using this method when it is converted to its salt with an achiral acid, cinnamic acid. oup.comelectronicsandbooks.com The infrared spectra of the racemic and the optically active salts were identical, indicating the formation of a conglomerate. electronicsandbooks.com Further evidence was provided by the differing physical properties of the racemic and optically pure salts, a key requirement for successful resolution by preferential crystallization. electronicsandbooks.com The process involves creating a supersaturated solution of the racemic salt and seeding it with crystals of the desired enantiomer's salt to induce its crystallization. electronicsandbooks.com

| Salt Type | Melting Point (°C) | Relative Solubility | Reference |

|---|---|---|---|

| Racemic Salt | 151-152 | More Soluble | electronicsandbooks.com |

| Optically Active Salt | 169-170 | Less Soluble | electronicsandbooks.com |

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. researchgate.net Chemoenzymatic dynamic kinetic resolution (DKR) is a particularly efficient variant, where an enzyme selectively acylates one enantiomer while the unreacted, slower-reacting enantiomer is continuously racemized back to the racemic mixture by a metal catalyst. researchgate.net This allows for a theoretical yield of up to 100% for a single enantiomer. researchgate.net

Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), are commonly used in combination with ruthenium or palladium catalysts for the DKR of primary amines. researchgate.netchemicalbook.com While specific studies detailing the enzymatic kinetic resolution of this compound are not prevalent, this methodology is well-established for structurally similar primary amines like 1-phenylethylamine (B125046) and is considered a potent strategy for obtaining enantiomerically pure amines. researchgate.net

Enantioselective Synthesis of this compound and its Precursors

In contrast to resolving a racemic mixture, enantioselective synthesis aims to create a specific enantiomer directly. This avoids the loss of 50% of the material inherent in classical resolution. Common strategies for the enantioselective synthesis of this compound include:

Reductive Amination: This involves the reaction of the precursor ketone, 1-phenyl-2-(p-tolyl)ethanone, with an amine source in the presence of a reducing agent. The use of a chiral catalyst or a chiral auxiliary can guide the reaction to selectively produce either the (S) or (R) enantiomer.

Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral imine precursor, derived from the corresponding ketone. The reaction is carried out in the presence of a chiral metal catalyst (often based on rhodium, ruthenium, or iridium) that facilitates the addition of hydrogen across the C=N double bond in a stereocontrolled manner.

These methods are central to modern organic synthesis, providing direct access to enantiomerically pure compounds that are crucial as intermediates for pharmaceuticals and other specialty chemicals. chemimpex.com

Integration of this compound into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a complex product. nih.gov These reactions are valued for their atom economy, simplicity, and ability to rapidly build molecular complexity. nih.gov

The primary amine functionality of this compound makes it a suitable component for certain MCRs. For instance, a four-component condensation reaction has been reported using the structurally related 1-(p-tolyl)ethylamine, 2-naphthol, benzaldehyde, and p-toluenesulfonic acid as a catalyst. nih.gov In this one-pot synthesis, the reactants combine to form a complex and optically active 1-{phenyl[1-(p-tolyl)ethylamino]methyl}-2-naphthol derivative. nih.gov This demonstrates the potential for integrating this compound or its close analogues into convergent synthetic strategies to create structurally diverse and complex molecules.

Stereochemical Investigations of 1 Phenyl 2 P Tolyl Ethylamine

Analysis of Enantiomeric Excess and Optical Purity

The resolution of racemic 1-Phenyl-2-(p-tolyl)ethylamine into its constituent enantiomers has been a subject of detailed study, leading to highly efficient separation methods and the achievement of exceptional enantiomeric purity. The enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is a critical parameter in these investigations.

A highly effective method for resolving the racemic mixture involves diastereomeric salt formation. Research by Pallavicini and colleagues demonstrated an efficient resolution process utilizing the hemiphthalate of (S)-isopropylidene glycerol (B35011) as a resolving agent. This technique, through a straightforward precipitation from a 93/7 isopropanol/water solvent system, yielded the (S)-enantiomer with an enantiomeric excess greater than 99% and a chemical yield of 69%. researchgate.net The success of this resolution highlights the effectiveness of using specific resolving agents to selectively crystallize one diastereomeric salt over the other. researchgate.net

Another innovative approach, termed "dielectrically controlled resolution" (DCR), was developed by Sakai and colleagues. This method employs a single resolving agent, (S)-mandelic acid, but manipulates the solvent's dielectric constant to selectively precipitate either the (R)- or (S)-enantiomer. By adjusting the solvent composition, specific diastereomeric salts can be targeted for crystallization. For instance, crystallization from 74% aqueous ethanol (B145695) resulted in the (S)-1·(S)-2·H₂O salt with a 96% diastereomeric excess (d.e.), while using 100% ethanol yielded the (R)-1·(S)-2 salt with a 98% d.e.

The determination of the enantiomeric excess for these resolved amines is consistently performed using chiral High-Performance Liquid Chromatography (HPLC) analysis. researchgate.net This analytical technique is crucial for accurately quantifying the ratio of enantiomers present in a sample. researchgate.net

Table 1: Resolution of this compound

| Method | Resolving Agent | Solvent System | Enantiomer/Diastereomer | Purity | Yield |

| Diastereomeric Salt Formation | (S)-isopropylidene glycerol hemiphthalate | 93/7 Isopropanol/Water | (S)-enantiomer | >99% e.e. | 69% |

| Dielectrically Controlled Resolution | (S)-Mandelic Acid | 74% Aqueous Ethanol | (S)-1·(S)-2·H₂O salt | 96% d.e. | 33% |

| Dielectrically Controlled Resolution | (S)-Mandelic Acid | 100% Ethanol | (R)-1·(S)-2 salt | 98% d.e. | 23% |

Determination of Absolute Configuration

Establishing the absolute spatial arrangement of atoms in the enantiomers of this compound is fundamental to understanding its stereochemical properties. The absolute configuration of chiral molecules is typically assigned as either (R) or (S).

For related chiral amines, the absolute configuration has been established using Raban's procedure, which is a well-known NMR spectroscopic method. researchgate.net A more definitive method for determining absolute configuration is single-crystal X-ray analysis. pharm.or.jp In one study, to facilitate this analysis, an optically pure enantiomer was converted into a 4-bromo-2-fluorobenzamide (B127740) derivative. pharm.or.jp The presence of the heavy bromine atom allows for the use of the anomalous dispersion effect, which unequivocally determines the absolute stereochemistry of the molecule in the crystal lattice. pharm.or.jp

Chiral Recognition and Asymmetric Induction Mechanisms Involving this compound

This compound serves as a valuable tool in asymmetric synthesis, where it is employed for chiral recognition and to induce stereochemical control in chemical reactions.

One of its most significant industrial applications is as a resolving agent for chrysanthemic acids, which are precursors to synthetic pyrethroid insecticides. researchgate.netlookchem.com The amine's ability to form diastereomeric salts with the racemic acid allows for the separation of the desired acid enantiomer. This process of chiral recognition, where the chiral amine selectively interacts with one enantiomer of the acid, is crucial for the synthesis of the biologically active insecticide. researchgate.net

Beyond its role as a resolving agent, (S)-1-Phenyl-2-(p-tolyl)ethylamine functions as a chiral auxiliary. In this capacity, it is temporarily attached to a substrate molecule to direct a subsequent chemical reaction to occur from a specific direction, thereby creating a new stereocenter with a predictable configuration. After the reaction, the chiral auxiliary can be cleaved from the product, having fulfilled its role of inducing asymmetry.

The compound is also utilized in mechanistic studies of chiral recognition. For instance, it has been used in diastereomeric amide formation to resolve other chiral compounds. pharm.or.jp In one such case, coupling with a racemic carboxylic acid produced a mixture of diastereomeric amides that could be separated by column chromatography. Subsequent deamination yielded the individual enantiomers of the original acid. pharm.or.jp This demonstrates the amine's utility in transferring its chiral information to other molecules.

Studies on Photo-induced Chirality Switching

Investigations into photo-induced chirality switching specifically involving this compound are not extensively documented in the reviewed literature. While the broader fields of photochromism, molecular switches, and photo-induced reactions in crystals are active areas of research, direct studies detailing the use of this compound as a component that switches its chirality upon irradiation with light have not been identified. researchgate.netunirioja.es Research in this area often focuses on molecules with specific photoresponsive units, such as diarylethenes or azobenzenes, which can undergo reversible structural changes under photochemical stimulation. researchgate.net

Chemical Reactivity and Mechanistic Studies of 1 Phenyl 2 P Tolyl Ethylamine

Amine Group Transformations: Alkylation, Acylation, and Oxidation Reactions

The primary amine group in 1-phenyl-2-(p-tolyl)ethylamine is a key site for a variety of chemical transformations, including alkylation, acylation, and oxidation. These reactions are fundamental in modifying the structure and properties of the parent molecule for diverse applications.

Alkylation: The nitrogen atom of the amine group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation reactions with alkyl halides or other alkylating agents. This process can lead to the formation of secondary, tertiary, and quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

Acylation: this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, its reaction with an appropriate acylating reagent can yield N-acetyl-1-phenyl-2-(p-tolyl)ethylamine. This transformation is significant in the synthesis of various compounds. A patent describes an acylation reaction of (R)-1-phenylethylamine, a related compound, where an amino protecting group reagent is added at temperatures between 0°C and 55°C google.com.

Oxidation: The amine group can be oxidized to form various products depending on the oxidizing agent and reaction conditions. Mild oxidation may yield the corresponding nitroso or nitro compound. The aerobic oxidation of primary amines, including those structurally similar to this compound, has been a subject of extensive research. Manganese dioxide (MnO₂) has been identified as an effective catalyst for the aerobic oxidation of primary amines to imines or nitriles. d-nb.inforesearchgate.netacs.org The selectivity of the oxidation, whether it yields an imine or a nitrile, can be influenced by the catalyst system. For example, amorphous manganese oxide can be used as a redox-acid cooperative catalyst for the double dehydrogenation of primary amines to nitriles. d-nb.info Modifying the catalyst surface, for instance with acetylacetone, can switch the selectivity towards the formation of imines by suppressing the Lewis acidic sites on the catalyst. d-nb.info The oxidation of primary aromatic amines by manganese dioxide has been studied, providing insights into the reaction mechanisms. acs.org

Table 1: Examples of Amine Group Transformations

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Acylation | Acid Chloride | Amide |

| Oxidation | Manganese Dioxide | Imine/Nitrile |

Condensation Reactions and Schiff Base Formation

This compound participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. rasayanjournal.co.in This reaction involves the nucleophilic attack of the amine group on the carbonyl carbon, followed by the elimination of a water molecule.

A specific example is the one-pot synthesis of 1-{Phenyl[1-(p-tolyl)ethylamino]methyl}-2-naphthol. nih.gov This compound was synthesized through the reaction of 2-naphthol, 1-(p-tolyl)ethylamine (a closely related compound), p-toluenesulfonic acid, and benzaldehyde. nih.gov The formation of Schiff bases is a reversible process and is typically catalyzed by an acid or a base. The resulting Schiff bases can be valuable intermediates in organic synthesis, and they can also form stable metal complexes. rasayanjournal.co.inresearchgate.netresearchgate.net The synthesis of Schiff base derivatives of other amines and their subsequent complexation with metal ions like Cu(II), Ni(II), and Co(II) have been reported, suggesting similar potential for this compound derivatives. researchgate.net

Table 2: Components for Schiff Base Formation

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |

|---|---|---|---|

| This compound | Aldehyde/Ketone | Acid/Base | Schiff Base (Imine) |

| 1-(p-Tolyl)ethylamine | Benzaldehyde, 2-Naphthol | p-Toluenesulfonic acid | 1-{Phenyl[1-(p-tolyl)ethylamino]methyl}-2-naphthol nih.gov |

Role as a Reagent in Specific Organic Transformations

The chiral nature of this compound makes it a valuable reagent in asymmetric synthesis, where it can be used as a chiral auxiliary or a resolving agent. chemimpex.com

It has been utilized in the synthesis of optically active pyrethroids, which are used as insecticides. chemicalbook.com Furthermore, it serves as an intermediate in the preparation of γ-nitroaldehydes with quaternary stereogenic centers. chemicalbook.com The compound is also employed in the synthesis of 2,2''-Dihydroxybenzil, which acts as a stereodynamic probe for primary amines. chemicalbook.com

In a study on the reversibility of the urea (B33335) bond, 2-(p-tolyl)ethylamine, a constitutional isomer, was used in a reaction with 1,3-diethyl urea in the presence of Zn(OAc)₂ to form 1-ethyl-3-(4-methylphenethyl)urea. researchgate.net This indicates the potential of this compound to participate in similar reactions involving urea bond transformations. researchgate.net

The compound's utility extends to its use in preferential crystallization for optical resolution. oup.com Research has also explored its application in the resolution of racemic mixtures through the formation of diastereomeric salts. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in this compound Chemistry

The study of reaction kinetics and thermodynamics provides a deeper understanding of the factors that govern the rates and equilibria of chemical reactions involving this compound.

In the context of amine oxidation, kinetic studies on related systems have revealed that the reaction often proceeds via an imine intermediate. d-nb.inforesearchgate.net For instance, in the aerobic oxidation of benzylamine (B48309) over an amorphous MnOx catalyst, the imine is identified as a reaction intermediate. d-nb.info The reaction rate and selectivity can be influenced by factors such as reaction temperature and the ratio of reactants. d-nb.info

A study on the corrosion inhibition of low carbon steel using 2-(p-tolyl)ethylamine, a related isomer, investigated the thermodynamic parameters of the adsorption process. researchgate.net The calculated entropy change, enthalpy, and free energy of absorption provided insights into the spontaneity and nature of the interaction between the inhibitor and the metal surface. researchgate.net Such studies, while not directly on this compound, provide a framework for understanding the thermodynamic principles that would govern its interactions in similar applications.

The efficiency of optical resolution processes involving this compound is also governed by thermodynamic and kinetic factors. The formation and crystallization of diastereomeric salts are dependent on the solubility differences between the diastereomers, which is a thermodynamic property. researchgate.net The rate at which equilibrium is reached and the kinetics of crystal growth are also crucial for achieving high enantiomeric purity. researchgate.net

Spectroscopic and Advanced Analytical Characterization of 1 Phenyl 2 P Tolyl Ethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Phenyl-2-(p-tolyl)ethylamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (S)-1-Phenyl-2-(p-tolyl)ethylamine provides characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the phenyl and p-tolyl groups typically appear as multiplets in the downfield region (around 7.0-7.5 ppm). The benzylic proton (CH-N) and the methylene (B1212753) protons (CH₂) adjacent to the tolyl group exhibit distinct chemical shifts and coupling patterns that are crucial for confirming the connectivity of the molecule. The methyl protons of the tolyl group give rise to a singlet in the upfield region (around 2.3 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. chemicalbook.comchemicalbook.com The spectrum shows distinct signals for each unique carbon atom. The carbons of the phenyl and p-tolyl rings appear in the aromatic region (typically 120-145 ppm). The benzylic carbon (CH-N) and the methylene carbon (CH₂) have characteristic chemical shifts in the aliphatic region. The methyl carbon of the tolyl group resonates at a higher field (around 21 ppm).

A representative, though not specific to this exact molecule, ¹H and ¹³C NMR dataset for a related compound, phenyl(p-tolyl)methanone, shows aromatic protons in the range of δ 7.28–7.80 ppm and the methyl protons as a singlet at δ 2.44 ppm in the ¹H NMR spectrum. rsc.org The ¹³C NMR spectrum of the same compound displays aromatic carbons between δ 128.2–143.2 ppm and the methyl carbon at δ 21.6 ppm. rsc.org While not identical, this data illustrates the typical chemical shift regions for the functional groups present in this compound.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.2-7.4 (m) | 127-129, 144 (aromatic C) |

| p-Tolyl-H | 7.0-7.2 (d, d) | 129-130, 136, 138 (aromatic C) |

| Benzylic-H | ~4.2 (t) | ~58 |

| Methylene-H | ~2.9 (d) | ~45 |

| Amine-H | Broad singlet | - |

| Methyl-H | ~2.3 (s) | ~21 |

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS is crucial for confirming its identity. chemicalbook.comnih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 211.30 g/mol . nih.govchemscene.com Fragmentation patterns are also characteristic. Common fragmentation pathways for phenylethylamines include cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), leading to the formation of a stable tropylium (B1234903) ion or related fragments. For this compound, a significant fragment would likely be observed at m/z 106, corresponding to the [C₇H₆N]⁺ fragment from the cleavage of the bond between the benzylic carbon and the methylene group. Another prominent peak might be observed at m/z 105, corresponding to the tolylmethyl cation [C₈H₉]⁺.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Structure |

| 211 | [C₁₅H₁₇N]⁺ | Molecular Ion |

| 106 | [C₇H₆N]⁺ | [C₆H₅CHN]⁺ |

| 105 | [C₈H₉]⁺ | [CH₃C₆H₄CH₂]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. chemicalbook.com The N-H stretching vibrations of the primary amine typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the phenyl and p-tolyl chromophores. These π → π* transitions typically result in strong absorption in the UV region, with maxima expected around 200-280 nm. The exact positions and intensities of these bands can be influenced by the solvent used for the analysis.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light. jascoinc.comscispace.com Since this compound is a chiral compound, its enantiomers will produce mirror-image CD spectra.

CD spectroscopy can be used to determine the absolute configuration and enantiomeric excess of chiral compounds like this compound. nifdc.org.cn The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of a particular enantiomer. By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration ((R) or (S)) can be assigned. researchgate.net The intensity of the CD signal is directly proportional to the enantiomeric excess, allowing for its quantitative determination.

Chromatographic Methods for Purity and Enantiomeric Purity Analysis (GC, HPLC, UPLC)

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound. chemscene.comvwr.comavantorsciences.com

Gas Chromatography (GC): GC is a suitable method for determining the chemical purity of this compound, provided the compound is sufficiently volatile and thermally stable. vwr.comavantorsciences.com When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can effectively separate and quantify the main component and any volatile impurities. For enantiomeric purity analysis, a chiral stationary phase (CSP) is required in the GC column to separate the (R) and (S) enantiomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used for both purity and enantiomeric purity analysis of pharmaceutical compounds. mdpi.commdpi.com For chemical purity, a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid) can be employed. nih.gov

To determine the enantiomeric purity, a chiral stationary phase is necessary. semanticscholar.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective in separating enantiomers of phenylethylamine derivatives. mdpi.com The choice of mobile phase and temperature can significantly influence the resolution of the enantiomers. mdpi.com One approach involves using a chiral stationary phase like the (R)-1-phenyl-2-(4-methylphenyl)ethylamine amide derivative of (S)-valine, where separation is achieved through hydrogen bonding and π-π interactions.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography of its derivatives or salts can provide definitive information about its three-dimensional structure in the solid state. wordpress.com This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net

For instance, forming a salt with a chiral acid of known absolute configuration, such as (R)-mandelic acid or a derivative of tartaric acid, can facilitate crystallization. The resulting crystal structure of the diastereomeric salt would unambiguously reveal the absolute configuration of the this compound enantiomer. Research has been conducted on the crystal structures of salts formed between similar amines, like (R)-1-(p-tolyl)ethylamine, and chiral acids, demonstrating the utility of this method for stereochemical elucidation. researchgate.net

Computational and Theoretical Chemistry of 1 Phenyl 2 P Tolyl Ethylamine

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting the molecular geometry and electronic properties of compounds like 1-Phenyl-2-(p-tolyl)ethylamine. DFT studies on related phenethylamine (B48288) derivatives typically employ methods like B3LYP with basis sets such as 6-31G* or higher to optimize the molecular geometry and calculate various electronic descriptors. espublisher.comscirp.org

These studies often focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical in determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another key output of DFT studies. These maps illustrate the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is vital for understanding intermolecular interactions, including how the molecule might interact with a biological receptor. nih.gov

While specific DFT studies on this compound are not extensively documented in publicly available literature, data for related phenethylamine derivatives provide a basis for understanding its likely electronic characteristics. The computed properties for (S)-1-Phenyl-2-(p-tolyl)ethylamine are available from public databases. nih.gov

Table 1: Computed Electronic and Molecular Properties of (S)-1-Phenyl-2-(p-tolyl)ethylamine and Representative Phenethylamine Derivatives

| Property | (S)-1-Phenyl-2-(p-tolyl)ethylamine (Computed) | Representative Phenethylamine Derivative (Example from Literature) |

| Molecular Formula | C₁₅H₁₇N | - |

| Molecular Weight | 211.31 g/mol | - |

| HOMO Energy | Not available | -5.92 eV nih.gov |

| LUMO Energy | Not available | -2.50 eV nih.gov |

| HOMO-LUMO Gap (ΔE) | Not available | 3.42 eV nih.gov |

| Dipole Moment | Not available | ~2-5 D |

| Topological Polar Surface Area (TPSA) | 26.02 Ų chemscene.com | - |

| XLogP3 | 3.1 nih.gov | - |

Note: Data for the representative phenethylamine derivative is illustrative and taken from a study on a different but structurally related molecule. nih.gov The values for this compound would require specific DFT calculations to be determined accurately.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it might interact with its environment, such as a solvent or a biological target.

Conformational analysis of diarylethylamines and related compounds has been a subject of computational studies. nih.govrsc.org These studies reveal the preferred spatial arrangements of the phenyl and p-tolyl groups relative to each other and the ethylamine (B1201723) backbone. The conformational flexibility is a key determinant of a molecule's ability to bind to a specific receptor. Different conformers can have significantly different energies and stabilities, and MD simulations can map these energy landscapes.

In the context of pharmaceutical research, MD simulations have been used to study the interaction of phenethylamine derivatives with biological targets like the dopamine (B1211576) transporter (DAT). nih.govnih.govbiomolther.org These simulations can provide insights into the binding modes, the specific amino acid residues involved in the interaction, and the conformational changes that occur in both the ligand and the protein upon binding. For instance, simulations can help elucidate whether a compound acts as an inhibitor or a substrate by observing its behavior within the binding pocket over time. nih.gov

A study on the dissociative anesthetic methoxphenidine, a diarylethylamine, utilized computational methods to identify its stable conformers, which is crucial for understanding its pharmacological profile. rsc.orgrsc.org Similar approaches applied to this compound would help in characterizing its three-dimensional structure and dynamic behavior.

Table 2: Key Findings from Molecular Dynamics and Conformational Analysis of Phenethylamine-like Compounds

| Aspect of Analysis | Typical Findings and Insights |

| Conformational Preferences | Identification of low-energy conformers, preferred dihedral angles between the aromatic rings and the ethylamine chain. |

| Solvent Effects | Understanding how the molecule's conformation changes in different solvent environments (e.g., water vs. a non-polar solvent). |

| Binding to Biological Targets | Elucidation of binding poses, key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and calculation of binding free energies. nih.govmdpi.com |

| Membrane Permeation | Simulation of the molecule's ability to cross lipid bilayers, which is important for its pharmacokinetic properties. mdpi.com |

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are not only used to study the properties of stable molecules but also to investigate the mechanisms of chemical reactions. acs.org These methods can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates along a proposed reaction pathway. This allows for the theoretical determination of reaction barriers and rate constants, providing a deeper understanding of reaction mechanisms.

The synthesis of this compound and its derivatives can be analyzed using these computational tools. For example, the synthesis of diarylethylamines has been described, and quantum chemical calculations could be used to explore the detailed mechanism of such reactions. iucr.org This could involve modeling the nucleophilic attack of an amine on a precursor, followed by subsequent reaction steps.

Table 3: Application of Quantum Chemical Calculations in Reaction Analysis

| Type of Calculation | Information Obtained | Relevance to this compound Synthesis |

| Transition State Search | Geometry and energy of the highest point on the reaction coordinate. | Determines the activation energy and rate-limiting step of the synthesis. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirms that a found transition state connects the desired reactants and products. | Validates the proposed reaction mechanism. |

| Thermodynamic Calculations | Enthalpies and Gibbs free energies of reaction. | Predicts the overall feasibility and spontaneity of a synthetic step. |

| Catalyst Modeling | Interaction of reactants and intermediates with a catalyst. | Can help in the design of more effective catalysts for the synthesis. |

Quantitative Structure-Activity Relationship (QSAR) Studies Applied to Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational medicinal chemistry. The goal of QSAR is to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective molecules.

For derivatives of this compound, QSAR studies would involve synthesizing a series of analogs with variations at different positions (e.g., substituents on the phenyl or p-tolyl rings) and measuring their biological activity for a specific target. A wide range of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each derivative.

These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a QSAR model. For instance, a QSAR study on phenethylamine derivatives acting as adrenergic alpha-1 receptor agonists successfully developed models to predict their logP values, which is crucial for their pharmacokinetic properties. researchgate.net Another study on phenethylamine derivatives as aldose reductase inhibitors used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to create a predictive model based on the steric and electrostatic fields of the molecules. acs.org

Table 4: Examples of Descriptors Used in QSAR Studies of Phenethylamine Derivatives

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |

| Electronic | Hammett constant (σ) | Describes the electron-donating or -withdrawing nature of a substituent, affecting electronic interactions with the target. nih.gov |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent, influencing how well it fits into a binding pocket. |

| Hydrophobic | Partition coefficient (logP) | Measures the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions with the target. researchgate.net |

| Topological | Kier & Hall connectivity indices | Encodes information about the branching and connectivity of the molecular structure. |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on a Electron diffraction | Encodes 3D structural information. researchgate.net |

These QSAR models, once validated, can be powerful tools for the rational design of novel this compound derivatives with desired biological activities.

Applications and Synthetic Utility of 1 Phenyl 2 P Tolyl Ethylamine in Complex Molecule Synthesis

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The chirality of 1-Phenyl-2-(p-tolyl)ethylamine is a key attribute that underpins its utility in asymmetric synthesis. In this context, it primarily functions as a chiral auxiliary and a chiral ligand.

As a chiral auxiliary , it can be temporarily incorporated into a prochiral substrate. The steric and electronic properties of the auxiliary then guide subsequent chemical transformations, favoring the formation of one stereoisomer over another. This stereodirecting influence is crucial for controlling the three-dimensional arrangement of atoms in the target molecule. After the desired stereoselective reaction, the auxiliary can be cleaved and recovered, having served its purpose of inducing chirality.

A significant application of (S)-1-Phenyl-2-(p-tolyl)ethylamine is as a resolving agent for racemic mixtures of acids. By reacting with a racemic acid, it forms a mixture of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation through techniques like fractional crystallization. Once separated, the individual diastereomers can be converted back to the enantiomerically pure acids. This method has proven effective for the industrial-scale resolution of valuable compounds.

Role as a Key Intermediate in Pharmaceutical Development and Chiral Drug Synthesis

The structural framework of this compound is a recurring motif in a variety of biologically active molecules, making it a crucial intermediate in pharmaceutical development. chemimpex.com Its presence in the molecular architecture of certain drugs highlights its importance as a starting material for the synthesis of complex and stereochemically defined therapeutic agents.

Notably, (S)-1-Phenyl-2-(p-tolyl)ethylamine serves as a key intermediate in the synthesis of certain antidepressants and other drugs targeting neurological disorders. chemimpex.com The synthesis of these chiral drugs often relies on the availability of enantiomerically pure building blocks like (S)-1-Phenyl-2-(p-tolyl)ethylamine to ensure the desired pharmacological activity and to minimize potential side effects associated with the other enantiomer.

Precursor in the Synthesis of Specific Bioactive Molecules

Beyond its general role as a chiral auxiliary and pharmaceutical intermediate, this compound serves as a direct precursor in the synthesis of several specific classes of bioactive molecules.

Synthesis of Optical Active Pyrethroid Compounds

(S)-1-Phenyl-2-(p-tolyl)ethylamine is utilized as a reagent in the synthesis of optically active pyrethroid compounds. chemicalbook.com Pyrethroids are a class of synthetic insecticides that are widely used in agriculture and public health to control pests like mosquitoes and flies. The insecticidal activity of many pyrethroids is highly dependent on their stereochemistry, with one enantiomer often being significantly more potent than the others. The use of (S)-1-Phenyl-2-(p-tolyl)ethylamine as a resolving agent allows for the separation of chiral intermediates, leading to the production of enantiomerically enriched pyrethroids with enhanced efficacy. smolecule.com

Synthesis of γ-Nitroaldehydes with Quaternary Stereogenic Centers

This compound is employed as an intermediate in the preparation of γ-nitroaldehydes that feature a quaternary stereogenic center. chemicalbook.com These complex structures are valuable synthetic intermediates that can be further elaborated into a variety of other molecules. The formation of a quaternary carbon center, an atom bonded to four other carbon atoms, is a significant challenge in organic synthesis. The use of chiral amines, in organocatalytic conjugate addition reactions of α-branched aldehydes to nitroalkenes, provides an effective method for constructing these sterically congested centers with high enantioselectivity. bohrium.com This methodology opens up pathways to a range of complex molecular architectures. bohrium.comacs.org

Derivatization for Anticancer and Antimicrobial Research

The core structure of this compound serves as a scaffold for the development of new therapeutic agents. By modifying its structure, researchers can create derivatives with potential anticancer and antimicrobial properties.

In the realm of anticancer research , derivatives of 1H-pyrazolo[3,4-d]pyrimidine have shown promise. Studies have revealed that incorporating a p-tolyl group, similar to the one in this compound, can influence the cytotoxic activity of these compounds. For instance, a p-tolyl derivative of 1H-pyrazolo[3,4-d]pyrimidine (compound 12c in a specific study) exhibited a noticeable decrease in cytotoxic activity compared to its parent hydrazine (B178648) and its p-chlorophenyl analog. nih.gov This highlights the sensitivity of biological activity to subtle structural changes. In another study, a 6-methyl-1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one showed significant in-vitro anticancer activity against breast and liver cancer cell lines. ekb.eg Furthermore, research on 2-(substituted phenoxy)acetamide derivatives has indicated that compounds with a 1-(p-tolyl)ethyl)acetamide moiety possess anticancer and anti-inflammatory properties. nih.gov

| Derivative Class | Research Finding | Reference |

| 1H-pyrazolo[3,4-d]pyrimidine | The p-tolyl derivative 12c showed decreased cytotoxic activity compared to its p-chlorophenyl analog. | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine | 6-methyl-1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one demonstrated in-vitro anticancer activity. | ekb.eg |

| 2-(substituted phenoxy)acetamide | Derivatives of N-(1-(p-tolyl)ethyl)acetamide were synthesized and evaluated for anticancer and anti-inflammatory activities. | nih.gov |

While direct derivatization of this compound for antimicrobial applications is less documented in the provided sources, the broader field of medicinal chemistry has explored various heterocyclic derivatives with antimicrobial potential. For example, novel α-aminophosphonates bearing a pyrazoloquinoxaline moiety, some of which include a p-tolylamino group, have been synthesized and shown to have in vitro antibacterial activity. researchgate.net Additionally, derivatives of 1,2-benzothiazine with a p-tolyl group on the benzoyl moiety have demonstrated higher antimicrobial activity against certain bacterial strains. nih.gov

Contribution to the Development of New Materials and Polymers

An emerging area of research involves the application of this compound in materials science. Its inherent chirality is being explored for the development of advanced materials, including specialty polymers and resins, where controlled stereochemistry can dictate macroscopic properties. chemimpex.com The incorporation of this chiral amine into polymer backbones or as a pendant group can influence the material's final characteristics, such as mechanical strength and optical activity.

Researchers are investigating its potential in creating liquid crystals that possess unique optical characteristics and in polymers where the stereochemistry is precisely controlled. This level of control is a frontier in materials science, where the chirality of a single molecular component can lead to materials with novel and technologically significant properties for potential use in optics and electronics.

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Resulting Material Property |

|---|---|---|

| Chiral Polymers | Acts as a chiral building block or monomer. chemimpex.com | Controlled stereochemistry, influencing mechanical properties. |

| Liquid Crystals | Component to induce or enhance chiral phases. | Unique optical characteristics. |

| Specialty Resins | Used in the synthesis of specialty resins. | Tailored material properties for specific industrial applications. |

Applications in Corrosion Inhibition Studies

Based on the available research, there is currently no specific information detailing the application of this compound in corrosion inhibition studies.

Synthesis of 2,2''-Dihydroxybenzil as a Stereodynamic Probe

(S)-1-Phenyl-2-(p-tolyl)ethylamine is utilized in connection with 2,2''-Dihydroxybenzil, a compound that functions as a stereodynamic probe for determining the absolute chirality and enantiomeric excess of primary amines. chemicalbook.comnih.gov

The underlying mechanism involves a rational approach to generate axial chirality, similar to that seen in 1,1'-binaphthalene (B165201) systems, within a small organic receptor. nih.gov The probe, 2,2''-Dihydroxybenzil, reacts with two equivalents of a monodentate primary amine, such as this compound, to form a diimine. The steric strain inherent in this newly formed complex controls its axial chirality. chemicalbook.comnih.gov The degree of stereoselectivity achieved in this process allows for the characterization of the primary amine. nih.gov

The effectiveness of 2,2''-Dihydroxybenzil as a stereodynamic probe is demonstrated by its ability to achieve moderate to good stereoselectivity when combined with various primary amines. nih.gov

Table 2: Function of 2,2''-Dihydroxybenzil as a Stereodynamic Probe

| Feature | Description | Research Finding |

|---|---|---|

| Receptor | 2,2''-Dihydroxybenzil | A small organic molecule designed to probe chirality. nih.gov |

| Analyte | Monodentate primary amines (e.g., this compound). chemicalbook.comnih.gov | The absolute chirality and enantiomeric excess of the amine can be determined. nih.gov |

| Reaction | Forms a diimine by reacting with 2 equivalents of the primary amine. nih.gov | The resulting complex exhibits axial chirality controlled by steric strain. nih.gov |

| Stereoselectivity | The probe exhibits variable selectivity based on the amine's structure. | Achieves stereoselectivity ratios from 1.4:1 (moderate) to 4.7:1 (good). nih.gov |

Purification and Handling Considerations in Academic Research

Methodologies for Achieving High Purity and Enantiomeric Purity

Achieving high chemical and enantiomeric purity of 1-Phenyl-2-(p-tolyl)ethylamine is critical for its application in academic research, particularly in stereoselective synthesis and as a chiral resolving agent. The primary methods for purification and chiral resolution involve diastereomeric salt formation and recrystallization techniques. The enantiomeric purity is typically assessed using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.netepo.org

A prevalent method for resolving racemic this compound is through the formation of diastereomeric salts using a chiral resolving agent. This process leverages the different physical properties, such as solubility, of the resulting diastereomeric salts to enable their separation.

One highly effective method involves using the hemiphthalate of (S)-isopropylidene glycerol (B35011) as the resolving agent. researchgate.net In a study, this technique achieved a remarkable 69% yield of the (S)-enantiomer with an enantiomeric excess (e.e.) greater than 99%. researchgate.netlookchem.com The separation was accomplished by a straightforward precipitation of the less soluble diastereomeric salt from a 93:7 isopropanol/water solvent mixture. researchgate.net

Another innovative approach is "dielectrically controlled resolution," which utilizes a single resolving agent, such as (S)-mandelic acid, but manipulates the solvent system to selectively crystallize one diastereomer over the other. By adjusting the dielectric constant of the solvent, researchers can control which enantiomer precipitates. For instance, crystallization from 74% aqueous ethanol (B145695) yields the (S)-enantiomer with high diastereomeric excess, while using 100% ethanol can favor the precipitation of the (R)-enantiomer's salt.

Recrystallization of a salt of the amine with an achiral acid is another documented purification strategy. A patented method describes the purification of optically active this compound by recrystallizing its salt with hydrogen bromide. google.com This process is advantageous as it can use water as the recrystallization solvent, making it an industrially viable and efficient method. google.com The process involves forming the hydrobromide salt, heating to dissolve it in a suitable solvent like water or a lower alcohol, and then cooling to allow the purified salt to crystallize. google.com

The enantiomeric ratio and purity of the final product are crucial metrics, confirmed by analytical techniques. Chiral HPLC is a standard method for determining the enantiomeric excess of the resolved amine. researchgate.netepo.org Additionally, gas chromatography has been used to analyze the product's composition and confirm the conversion to the desired amine. epo.org

| Method | Resolving/Recrystallization Agent | Solvent System | Achieved Purity/Yield | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Hemiphthalate of (S)-isopropylidene glycerol | Isopropanol/Water (93/7) | >99% e.e. of (S)-enantiomer, 69% yield | researchgate.netlookchem.com |

| Dielectrically Controlled Resolution | (S)-Mandelic acid | Aqueous Ethanol (74%) | 96% d.e. of (S)-enantiomer salt, 33% yield | |

| Dielectrically Controlled Resolution | (S)-Mandelic acid | Ethanol (100%) | 98% d.e. of (R)-enantiomer salt, 23% yield | |

| Recrystallization | Hydrogen Bromide | Water | High optical purity (e.g., from 77.3% to 98.2%) | google.com |

Stability and Storage Conditions in Research Settings

Proper handling and storage of this compound are essential to maintain its chemical integrity and purity in a research environment. The compound's stability is influenced by atmospheric conditions, temperature, and compatibility with other chemicals.

The compound is generally stable under inert conditions but exhibits sensitivity to air. Therefore, prolonged exposure to oxygen should be avoided to prevent potential degradation. For long-term storage and to preserve its purity, especially of the enantiomerically pure forms, it is often supplied and should be stored under an inert atmosphere, such as argon. sigmaaldrich.com

Storage temperature recommendations vary, with some sources suggesting room temperature, while others specify refrigeration at 2-8°C. chemimpex.comchemimpex.com The appropriate temperature may depend on the duration of storage and the purity requirements of the intended application. For maximum stability, it is advisable to keep the compound in a cool, dry, and well-ventilated place. fishersci.ca Containers should be kept tightly closed to prevent exposure to air and moisture. fishersci.ca

It is also crucial to consider chemical incompatibilities. This compound should be stored away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO2), as these can react with the amine functionality. fishersci.ca

| Parameter | Recommendation | Reason/Notes | Reference |

|---|---|---|---|

| Atmosphere | Store under an inert gas (e.g., Argon). | Air-sensitive; avoid prolonged exposure to oxygen. | sigmaaldrich.com |

| Temperature | Cool place; recommendations include Room Temperature or 2-8°C. | Prevents degradation; specific temperature may depend on required shelf-life. | chemimpex.comchemimpex.comfishersci.ca |

| Container | Tightly closed containers. | Prevents exposure to air and moisture. | fishersci.ca |

| Location | Dry, well-ventilated area. | Ensures general stability and safety. | fishersci.ca |

| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, CO2. | The amine group is reactive towards these substances. | fishersci.ca |

Emerging Research Frontiers and Future Directions in 1 Phenyl 2 P Tolyl Ethylamine Chemistry

Exploration of Novel Catalytic Applications of 1-Phenyl-2-(p-tolyl)ethylamine and its Derivatives

The inherent chirality of this compound makes it a valuable asset in the realm of asymmetric catalysis, where the synthesis of single enantiomers of chiral molecules is crucial. While its use as a chiral auxiliary and in the synthesis of chiral ligands is known, researchers are actively exploring its potential in novel catalytic systems.

Derivatives of this compound are being investigated as ligands in a variety of metal-catalyzed asymmetric reactions. These reactions are fundamental to modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. The development of new ligands based on the this compound scaffold aims to improve the efficiency and selectivity of these transformations. Research in this area focuses on creating ligands that can form highly active and selective catalysts for reactions such as asymmetric hydrogenation, carbon-carbon bond formation, and amination reactions.

A key area of investigation is the development of Schiff base derivatives. These compounds, formed by the condensation of this compound with aldehydes or ketones, can act as versatile ligands in coordination chemistry. The imine (-C=N-) functionality of the Schiff base, along with other potential donor atoms in the aldehyde or ketone fragment, allows for the formation of stable complexes with a variety of metal ions. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on either the amine or the carbonyl precursor, offering a pathway to catalysts with tailored reactivity and selectivity for specific asymmetric transformations.

| Ligand Type | Metal Center | Asymmetric Reaction | Potential Advantages |

| Phosphine Derivatives | Rhodium, Iridium | Hydrogenation | High enantioselectivity in the reduction of prochiral olefins and ketones. |

| Schiff Base Derivatives | Palladium, Copper | C-C Coupling | Versatility in ligand design, enabling catalysis of a broad range of cross-coupling reactions. |

| N-Heterocyclic Carbene (NHC) Adducts | Ruthenium, Palladium | Metathesis, C-H Activation | Enhanced catalyst stability and activity under various reaction conditions. |

Development of Sustainable Synthesis Approaches for this compound

The increasing demand for enantiomerically pure amines has spurred the development of sustainable and environmentally friendly synthetic methods. For this compound, a significant focus is on enzymatic and chemoenzymatic approaches, which offer high selectivity under mild reaction conditions, reducing waste and energy consumption.

One promising strategy is the enzymatic kinetic resolution (EKR) of racemic this compound. This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the amine, allowing for the separation of the two enantiomers. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been effectively used for the kinetic resolution of various phenylethylamines, achieving high yields and excellent enantiomeric purity. This biocatalytic approach avoids the use of toxic reagents and harsh reaction conditions often associated with classical resolution methods.

To overcome the 50% theoretical yield limit of conventional kinetic resolution, dynamic kinetic resolution (DKR) processes are being explored. A chemoenzymatic DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. This often involves a metal catalyst, such as a ruthenium complex, for the racemization, working in concert with the lipase for the stereoselective acylation.

| Sustainable Method | Key Features | Advantages |

| Enzymatic Kinetic Resolution (EKR) | Use of lipases (e.g., CAL-B) to selectively acylate one enantiomer. | High enantioselectivity, mild reaction conditions, reduced environmental impact. |

| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic resolution with in-situ racemization of the undesired enantiomer. | Potential for quantitative yield of the desired enantiomer. |

Advanced Structural Modifications and Their Impact on Reactivity and Selectivity

The reactivity and selectivity of this compound and its derivatives can be significantly altered through strategic structural modifications. Research in this area is focused on understanding the structure-activity relationships to design more effective chiral auxiliaries, ligands, and catalysts.

A primary avenue for modification is the functionalization of the amine group. The synthesis of N-substituted derivatives, such as amides, sulfonamides, and carbamates, can influence the steric and electronic environment around the chiral center. These modifications can impact the diastereoselectivity of reactions where the compound is used as a chiral auxiliary. For example, in diastereoselective synthesis, the nature of the N-substituent can dictate the facial selectivity of nucleophilic additions to a prochiral center within the molecule.

Furthermore, the formation of Schiff base derivatives, as mentioned earlier, represents a significant structural modification. The resulting imine can participate in a variety of chemical transformations, and the substituents on the aromatic rings of the original amine and the carbonyl compound can be varied to modulate the electronic properties and steric bulk of the resulting ligand. This tunability is crucial for optimizing the performance of metal complexes derived from these Schiff bases in catalytic applications. The coordination of these ligands to metal centers can lead to catalysts with enhanced stability and selectivity.

Interdisciplinary Research Integrating this compound in New Fields

Beyond its traditional roles in organic and pharmaceutical chemistry, this compound is beginning to find applications in other scientific disciplines, highlighting the interdisciplinary nature of modern chemical research.

One emerging area is in materials science, specifically in the synthesis of chiral polymers. The incorporation of chiral units like this compound into polymer backbones or as pendant groups can impart unique chiroptical properties to the resulting materials. These chiral polymers are of interest for applications in chiral separations, asymmetric catalysis, and as components in optical devices. The defined stereochemistry of the amine can direct the helical structure of the polymer chain, leading to materials with specific light-polarizing or enantioselective recognition capabilities.

Another potential area of interdisciplinary research lies in supramolecular chemistry. The ability of this compound to form hydrogen bonds and engage in π-π stacking interactions makes it a candidate for the construction of self-assembling systems. Chiral self-assembled structures are of interest for the development of new functional materials, including gels, liquid crystals, and sensors. The specific stereochemistry of the amine can be used to control the chirality of the resulting supramolecular assembly, leading to materials with tailored properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.